molecular formula C21H25NO3 B1200423 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate

2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate

Cat. No. B1200423
M. Wt: 339.4 g/mol
InChI Key: QVXXCOQHOPMUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mepenzolate is a diarylmethane.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : The synthesis and molecular structure of derivatives related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate have been explored. For instance, derivatives of 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been synthesized, characterized using FTIR, Raman, and NMR spectroscopy, and analyzed through B3LYP calculations and the GIAO/B3LYP/6-31G(d,p) approach (Kowalczyk, 2008).

Photoreactivity and Electron-Transfer Reactions

  • Photochemical Electron-Transfer Reactions : Studies on 1,1-diarylethylenes, closely related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, have revealed their reactivity in photoexcited electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation, indicating potential applications in photochemical processes (Mattes & Farid, 1986).

Stereochemistry and Conformational Studies

  • Stereochemistry and Conformation : Research on diastereoisomeric 1,3-dimethylpiperidin-4-ols, related structurally to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, has focused on their synthesis, stereochemistry, and preferred conformations. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Casy & Jeffery, 1972).

Crystal Structure Analysis

  • Crystal Structure Studies : The analysis of crystal structures, such as those of terephthalic acid salts with simple amines, can provide insights into the structural behavior of related compounds like 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate. This research helps in understanding how these compounds might interact in various chemical environments (Jones et al., 2009).

Applications in Polymerization and Catalysis

  • Polymerization Processes : The polymerization of N,N-dialkylacrylamides using catalysts related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate has been studied, showing the potential of these compounds in the synthesis of polymers with specific configurations (Kobayashi et al., 1999).

Optical and Electronic Properties

  • Optoelectronic Studies : Research into the optical and electronic properties of compounds like 2,5-diaryl-1,1-dimethyl-3,4-diphenylsiloles, which share structural similarities with 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, has implications for their use in electronic and photonic applications (Carroll & Braddock-Wilking, 2013).

properties

Product Name

2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(1,1-dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate

InChI

InChI=1S/C21H25NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19H,9,14-16H2,1-2H3

InChI Key

QVXXCOQHOPMUHU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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